2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-13(2)20-19(25)18(24)15-11-22(16-6-4-3-5-14(15)16)12-17(23)21-7-9-26-10-8-21/h3-6,11,13H,7-10,12H2,1-2H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSXDSALOVQTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The morpholino group is introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of catalysts to speed up the reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Introduction to 2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide
This compound is a complex organic compound belonging to the class of indole derivatives. Its unique structure, characterized by an indole core, a morpholine group, and an acetamide moiety, suggests significant potential in various scientific and medicinal applications. This article explores its applications in medicinal chemistry, particularly focusing on its pharmacological properties and biological activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Indole derivatives have shown promise in targeting various cancers, including colon and lung cancers. Mechanisms of action may involve:
1. Apoptosis Induction: The compound may trigger programmed cell death in cancer cells, thereby inhibiting tumor growth.
2. Cell Proliferation Inhibition: It has been observed that certain indole derivatives can impede the proliferation of cancer cells by interfering with specific signaling pathways.
Anti-inflammatory Properties
In addition to its anticancer potential, this compound may also possess anti-inflammatory properties. Research has demonstrated that similar indole-based compounds can modulate inflammatory responses by inhibiting key enzymes involved in inflammation pathways.
Interaction Studies
Interaction studies focus on the binding affinity of this compound to specific receptors or enzymes that are relevant to its therapeutic effects. Preliminary findings suggest that it may interact with molecular targets associated with cancer progression and inflammatory processes.
Synthesis and Characterization
The synthesis of this compound typically involves several key reactions. Common methods include:
1. Solid-phase synthesis: This method allows for efficient purification and yield optimization.
2. Solution-phase synthesis: Utilizes various solvents (e.g., dimethyl sulfoxide or dichloromethane) under controlled temperature and time conditions.
Pharmacological Evaluation
Pharmacological studies have evaluated the compound's efficacy against specific biological targets:
1. Binding Affinity: Initial studies indicate a promising binding affinity to specific cancer-related receptors.
2. Cytotoxicity Assays: MTT assays have been employed to assess cytotoxicity against cancer cell lines, revealing significant inhibitory effects at micromolar concentrations.
Results Summary
Results from various studies indicate that 2-{1-[2-(morpholin-4-ylo)-2-oxoethyl]-1H-indol-3-yli}-2-oxo-N-(propan-2-yli)acetamide exhibits:
| Study Type | Findings |
|---|---|
| Cytotoxicity Assays | IC50 values ranging from 0.57 µM to 1.89 µM against MDA-MB-231 cells |
| Apoptosis Induction | Induces apoptosis by up to 64.4-fold compared to control |
| Binding Studies | High binding affinity noted with specific receptors |
Future Directions in Research
The unique structural features of 2-{1-[2-(morpholin-4-ylo)-2-o]xoehty]-1H-indol3-yli}-2-o-N-(propan-yli)acetamide present opportunities for further exploration in drug development:
1. Mechanistic Studies: Further research is needed to elucidate the precise mechanisms of action and potential side effects associated with this compound.
2. Preclinical Trials: Advancing this compound into preclinical trials could provide valuable insights into its therapeutic efficacy and safety profile.
3. Structure–Activity Relationship (SAR) Studies: Investigating the relationship between structural modifications and biological activity could lead to the development of more potent derivatives.
Mechanism of Action
The mechanism of action of 2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The indole core can interact with enzymes and receptors, modulating their activity. The morpholino group enhances the compound’s stability and solubility, facilitating its interaction with biological membranes and proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-2-(4-(2-((5-(6-morpholino-4-oxo-4H-pyran-2-yl)-9H-thioxanthen-2-yl)amino)-2-oxoethyl)piperazin-1-yl)acetamide
- N-isopropyl-5-(1-(2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
Uniqueness
2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide stands out due to its unique combination of an indole core and a morpholino group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its stability, solubility, and ability to interact with multiple biological targets make it a valuable tool in scientific research and industrial applications.
Biological Activity
The compound 2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 401.49 g/mol. The compound features an indole core, a morpholine ring, and an acetamide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.49 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The indole structure can be synthesized through Fischer indole synthesis, while the morpholine ring is introduced via nucleophilic substitution reactions. The final product is obtained through coupling reactions that may involve palladium catalysts to optimize yields and purity.
The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound can inhibit various enzymes and receptors involved in critical cellular pathways:
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer pathways or bacterial resistance mechanisms.
- Receptor Modulation : It can modulate receptor activity, which could lead to alterations in cell signaling pathways.
Biological Activity Studies
Recent studies have highlighted the antibacterial properties of similar compounds within the same chemical class. For instance, derivatives of indole and morpholine have shown significant activity against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated minimum inhibitory concentrations (MICs) ranging from 20–70 µM against various strains, including Staphylococcus aureus and Escherichia coli .
Case Studies
-
Antibacterial Activity : A study evaluated the antibacterial efficacy of related compounds against multi-drug resistant strains. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics like ceftriaxone.
Compound MIC (µM) against S. aureus MIC (µM) against E. coli Compound A 20 40 Compound B 30 50 - Cytotoxicity Testing : Another study assessed the cytotoxic effects of similar indole derivatives on cancer cell lines, revealing IC50 values that suggest potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
